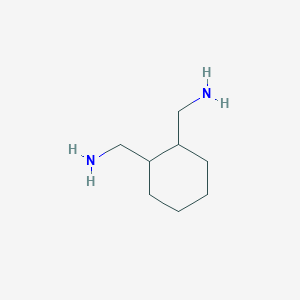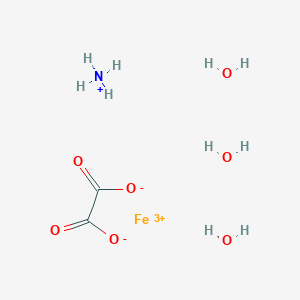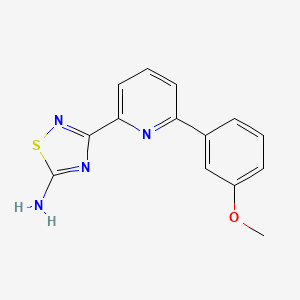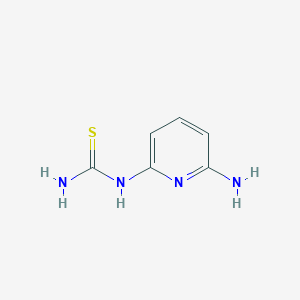
(6-Aminopyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-2-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of an aminopyridine moiety attached to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)thiourea typically involves the reaction of 2-aminopyridine with an isothiocyanate. One common method is the reaction of 2-aminopyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-2-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which may have different biological activities .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of enzymes such as α-glucosidase, which is relevant for diabetes treatment.
Materials Science: It can be used in the synthesis of polymers with thiourea moieties, which have applications in heavy metal ion removal from aqueous solutions.
Biological Research: Its derivatives have been investigated for their antibacterial, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)thiourea and its derivatives often involves interaction with specific enzymes or receptors. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar aminopyridine structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiourea Derivatives: Other thiourea derivatives have been explored for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
(6-Aminopyridin-2-yl)thiourea is unique due to its specific combination of an aminopyridine moiety with a thiourea group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8N4S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
InChI Key |
ALBIKSUJCBRECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


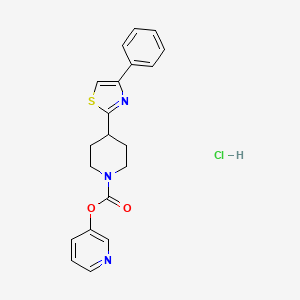
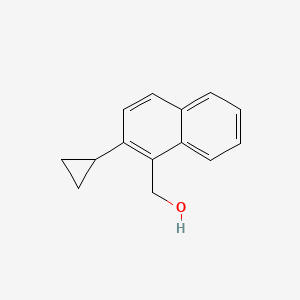
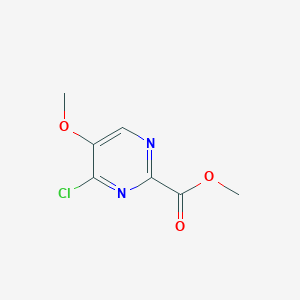
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
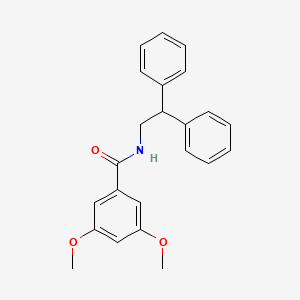
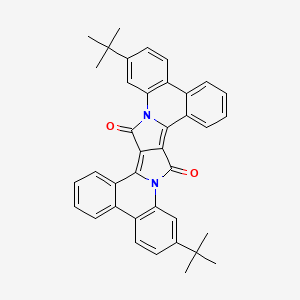
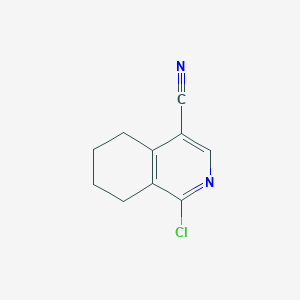
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
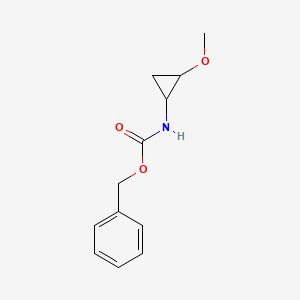
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)

